5-Octyl D-Glutamate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl D-glutamate typically involves the esterification of D-glutamic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .

化学反応の分析

Types of Reactions

5-Octyl D-glutamate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed by cytoplasmic esterases to release free D-glutamate.

Oxidation and Reduction:

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions containing esterases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Free D-glutamate and octanol.

Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Substitution: Substituted derivatives of this compound.

科学的研究の応用

Chemical Properties and Mechanism

5-Octyl D-Glutamate, with the molecular formula and a molecular weight of 259.34 g/mol, is known for its ability to act as a stable cell-permeable molecule . Upon digestion by cytoplasmic esterase enzymes, it generates free D-glutamate, which is crucial for metabolic processes, including the production of metabolic precursors such as α-ketoglutarate .

Biological and Pharmacological Applications

-

Neurotransmission Studies :

- D-glutamate plays a role in neurotransmission and is involved in synaptic plasticity. Research indicates that this compound can be used to study the modulation of glutamatergic signaling pathways, which are essential for learning and memory processes.

- Metabolic Research :

- Potential Therapeutic Uses :

Table 1: Summary of Key Studies Involving this compound

Safety Assessments

Safety evaluations are crucial for any compound intended for research or therapeutic use. In recent assessments, this compound has been tested for mutagenicity and toxicity:

- Genotoxicity Studies : In vitro assays have shown that the compound does not induce significant chromosomal aberrations or mutations in tested cell lines .

- Toxicological Evaluations : Oral toxicity studies indicate that this compound has a high safety profile with no adverse effects observed at tested doses .

作用機序

5-オクチルD-グルタミン酸の主な作用機序は、細胞質エステラーゼによるエステル結合の加水分解であり、遊離のD-グルタミン酸が放出されます。 D-グルタミン酸はその後、タンパク質合成や神経伝達物質の調節など、様々な代謝経路に関与します . 細胞シグナル伝達および代謝において重要な役割を果たすグルタミン酸受容体およびトランスポーターなど、関与する分子標的および経路があります .

類似化合物との比較

類似化合物

5-オクチルL-グルタミン酸: 構造は似ていますが、グルタミン酸のL-異性体を含んでいます.

5-オクチルα-ケトグルタル酸: ケトン官能基を持つグルタミン酸の別の誘導体です.

ポリグルタミル化化合物: 複数のグルタミン酸残基が付加された化合物で、しばしばチューブリンなどのタンパク質に見られます.

独自性

5-オクチルD-グルタミン酸は、その安定性と細胞透過性により、様々な研究用途に使用できます。 加水分解によって遊離のD-グルタミン酸を生成する能力は、アミノ酸代謝と酵素活性を研究するための貴重なツールとなっています .

生物活性

5-Octyl D-Glutamate, a derivative of glutamate, has garnered attention for its potential biological activities, particularly in neuropharmacology and cellular signaling. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

This compound (CAS 149332-65-0) is a long-chain fatty acid derivative of glutamate, which is known to play a critical role in neurotransmission. The compound is characterized by its ability to influence the levels of cytoplasmic D-glutamate, thus impacting various cellular functions.

Mechanism of Action:

- Receptor Activation: this compound acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are involved in synaptic plasticity and neurotransmitter release. Activation of these receptors can lead to intracellular signaling cascades that modulate neuronal excitability and synaptic transmission .

- Influence on Neurotransmitter Levels: By increasing cytoplasmic D-glutamate levels, the compound may enhance synaptic transmission and neuroprotective effects in various neurological contexts .

Pharmacological Properties

The pharmacological profile of this compound includes several notable effects:

- Neuroprotective Effects: Studies suggest that compounds similar to this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions like ischemic stroke where glutamate toxicity can exacerbate neuronal damage .

- Potential Therapeutic Applications: Due to its receptor activity, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating glutamatergic signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Neuroprotective Studies:

- Genotoxicity Assessment:

- Pharmacological Testing:

Table 1: Summary of Biological Activities of this compound

特性

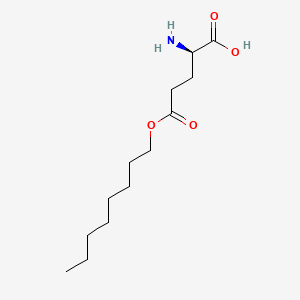

IUPAC Name |

(2R)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。